2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
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Overview
Description
2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is a complex organic compound that belongs to the class of naphtho[1,8-cd]isothiazole derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the naphtho[1,8-cd]isothiazole core, which is further functionalized with a 1,1-dioxide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphtho[1,8-cd]isothiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphtho[1,8-cd]isothiazole core.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the naphtho[1,8-cd]isothiazole core.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the isothiazole ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the isothiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the naphtho[1,8-cd]isothiazole core and the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-methylbenzo[d]isothiazole 1,1-dioxide: Similar structure but with a methyl group instead of a methoxybenzyl group.
3-methoxybenzo[d]isothiazole 1,1-dioxide: Similar structure but lacks the naphtho[1,8-cd] core.
1,2,4-benzothiadiazine-1,1-dioxide: Different core structure but similar functional groups.
Uniqueness
2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is unique due to its specific combination of the naphtho[1,8-cd]isothiazole core with a methoxybenzyl group and a 1,1-dioxide functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-22-15-8-2-5-13(11-15)12-19-16-9-3-6-14-7-4-10-17(18(14)16)23(19,20)21/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOQLNPERUKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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